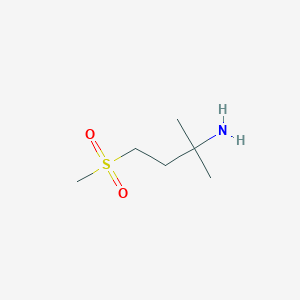

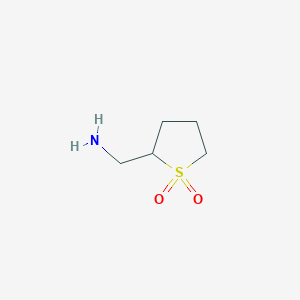

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-1lambda6-thiolane-1,1-dione” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .科学的研究の応用

Thiol-Chromene Click Chemistry for Bioimaging

One application involves the use of a coumarin-chromene derivative for thiol chemosensing in water. This derivative acts as a probe for the detection of thiols such as cysteine, homocysteine, and glutathione, without reacting to amino acids that do not contain thiols. This capability highlights its potential for designing regenerative chemodosimeters for detecting metals like Cu(2+), Hg(2+), and Cd(2+) in water. Furthermore, this derivative has been proven to detect thiols in living cells (HepG2 cells) through fluorescence enhancement, demonstrating its utility in bioimaging and the direct determination of biorelevant thiols in complex matrices like human plasma (Yang et al., 2013).

Thiol-ene Modification of Polymers

Another application is the thiol-ene modification of 1,2-polybutadiene using UV light or sunlight. This modification technique can be carried out under milder conditions, such as low or ambient temperature, and is particularly desirable for the synthesis of biohybrid samples containing sensitive functional groups like amino acids, sugars, or cholesteryl entities. This methodology points to the versatility of thiol-ene chemistry in creating functional materials under environmentally benign conditions (Brummelhuis, Diehl, & Schlaad, 2008).

Synthesis of Biodegradable Polyesteramides

Additionally, the synthesis of biodegradable polyesteramides with pendant functional groups showcases the use of morpholine-2,5-dione derivatives. These derivatives, when copolymerized with e-caprolactone or DL-lactide, lead to the formation of polyesteramides with protected functional groups, which can be further modified to introduce bioactive functionalities. This approach provides a pathway to creating polymers with specific properties for biomedical applications (Veld, Dijkstra, & Feijen, 1992).

特性

IUPAC Name |

(1,1-dioxothiolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVGTNCSNMGZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)

![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)